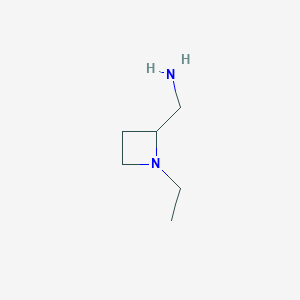
(1-Ethylazetidin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethylazetidin-2-yl)methanamine: is a chemical compound with the molecular formula C_6H_13N_2
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 1-ethylazetidin-2-one with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Another method is the nucleophilic substitution of 2-chloro-1-ethylazetidine with methanamine under basic conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination processes, optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
(1-Ethylazetidin-2-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding amine oxide.
Reduction: Reduction reactions can reduce the compound to simpler amines.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are frequently used.
Substitution: Nucleophiles like halides and alkyl groups are used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted azetidines.
Wissenschaftliche Forschungsanwendungen
(1-Ethylazetidin-2-yl)methanamine: has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems, particularly in the modulation of enzyme activities.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (1-Ethylazetidin-2-yl)methanamine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors, influencing signaling pathways and biological processes. The specific molecular targets and pathways depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
(1-Ethylazetidin-2-yl)methanamine: is compared with other similar compounds, such as:
Azetidin-2-ylmethanamine: A closely related compound without the ethyl group.
Pyrrolidine derivatives: Compounds with a five-membered ring structure.
Piperidine derivatives: Compounds with a six-membered ring structure.
The uniqueness of this compound lies in its structural features and the specific effects it produces in various applications.
Eigenschaften
IUPAC Name |
(1-ethylazetidin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-8-4-3-6(8)5-7/h6H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGBXNXXMFHOBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314924-87-2 |
Source


|
| Record name | (1-ethylazetidin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2978187.png)
![2-Bromothieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B2978189.png)
![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea](/img/structure/B2978192.png)
![3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2978193.png)
![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2978195.png)
![6-[2-(ethylsulfanyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2978196.png)
![4-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHYLQUINOLINE](/img/structure/B2978197.png)
![6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2978199.png)

![2-chloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B2978202.png)
![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2978204.png)
![4-Methanesulfonyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzothiazole](/img/structure/B2978206.png)


